

An In-depth Technical Guide to Kalii Dehydrographolidi Succinas (C28H35KO10)

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Compound of Interest

Compound Name: Kalii Dehydrographolidi Succinas

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalii Dehydrographolidi Succinas, the potassium salt of dehydroandrographolide succinate, is a derivative of a diterpenoid lactone isolated from the plant Andrographis paniculata. With the molecular formula C28H35KO10, this compound has garnered significant attention for its potent anti-inflammatory, antiviral, and immunomodulatory properties. Extensively used in the treatment of viral pneumonia and upper respiratory tract infections, its therapeutic effects are primarily attributed to the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This technical guide provides a comprehensive overview of the existing scientific knowledge on Kalii Dehydrographolidi Succinas, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and clinical efficacy.

Physicochemical Properties and Pharmacokinetics

Kalii Dehydrographolidi Succinas is a water-soluble derivative of dehydroandrographolide, designed to improve its bioavailability for clinical applications.

Quantitative Pharmacokinetic Data

A clinical study in healthy Chinese volunteers receiving intravenous infusions of dehydroandrographolide succinate (DAS) revealed non-linear pharmacokinetic characteristics.



To ensure effective concentrations, multiple small doses are recommended in clinical regimens[1].

Parameter	80 mg Dose	160 mg Dose	320 mg Dose
Cmax (mg/L)	4.82	12.85	26.90
AUC0-12 (mg·h/L)	6.18	16.95	40.65
Tmax (h)	0.94 - 1.0	0.94 - 1.0	0.94 - 1.0
t1/2 (h)	1.51 - 1.89	1.51 - 1.89	1.51 - 1.89
Urinary Excretion (24h, unchanged)	10.1% - 15.5%	10.1% - 15.5%	10.1% - 15.5%

Data adapted from a study on dehydroandrographolide succinate injection in healthy Chinese volunteers[1].

Mechanism of Action

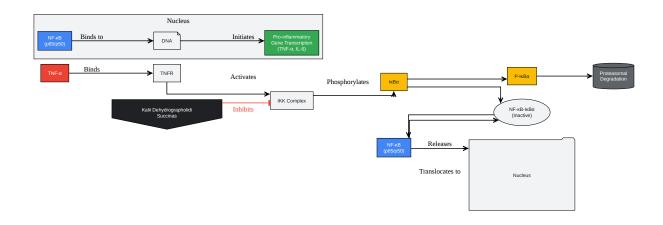
The therapeutic effects of **Kalii Dehydrographolidi Succinas** are rooted in its ability to modulate critical inflammatory and antiviral signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

A primary mechanism of the anti-inflammatory action of dehydroandrographolide and its derivatives is the inhibition of the NF-kB signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The compound is believed to exert its inhibitory effect by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the active p65/p50 NF-κB dimer, thereby preventing the transcription of pro-inflammatory genes.





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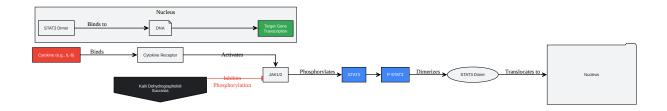
Inhibition of the NF-κB Signaling Pathway.

Immunomodulatory and Antiviral Activity: Modulation of the JAK/STAT Pathway

The JAK/STAT pathway is another crucial signaling cascade that **Kalii Dehydrographolidi Succinas** and its parent compounds modulate. This pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.



Andrographolide, the precursor to **Kalii Dehydrographolidi Succinas**, has been shown to suppress the phosphorylation of JAK1 and JAK2, which in turn prevents the phosphorylation and nuclear translocation of STAT3. By inhibiting this pathway, the compound can reduce the expression of genes that promote inflammation and cell survival, contributing to its immunomodulatory and anticancer effects.



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Modulation of the JAK/STAT Signaling Pathway.

Antiviral Activity

Kalii Dehydrographolidi Succinas has demonstrated significant antiviral activity against a range of viruses, particularly those causing respiratory infections.

Quantitative Antiviral Data

In a study investigating its effects on Porcine reproductive and respiratory syndrome virus (PRRSV), **Kalii Dehydrographolidi Succinas** (PDS) exhibited potent antiviral activity.



Virus Strain	Cell Line	EC50 (µmol/L)	CC50 (µmol/L)	Selectivity Index (SI)
PRRSV GD-HD	Marc-145	57.15	29,409	>514
PRRSV XH-GD	Marc-145	85.41	29,409	>344
PRRSV NADC30-like	Marc-145	67.33	29,409	>436

Data from a study on the anti-PRRSV activity of Potassium Dehydrographolide Succinate[2].

Clinical Efficacy

The clinical utility of Potassium Dehydrographolide Succinate Injection (PDSI) has been evaluated in systematic reviews and meta-analyses for viral infections in pediatric populations.

Treatment of Infantile Pneumonia

A meta-analysis of nine studies involving 1056 participants showed that PDSI was significantly superior to conventional therapy.

Outcome	Result	
Total Effective Rate	RR = 1.21 (95% CI: 1.14, 1.27), P < 0.00001	
Time to Temperature Recovery	MD = -1.43 days (95% CI: -1.75, -1.11), P < 0.00001	
Rale Disappearance and Cough Relief	MD = -1.44 days (95% CI: -1.93, -0.90), P < 0.00001	

RR: Relative Risk; MD: Mean Difference. Data from a systematic review and meta-analysis on PDSI for infantile pneumonia[3].

Treatment of Child Epidemic Parotitis (Mumps)

A meta-analysis of 11 studies with 818 participants indicated that PDSI was more effective than conventional therapy.



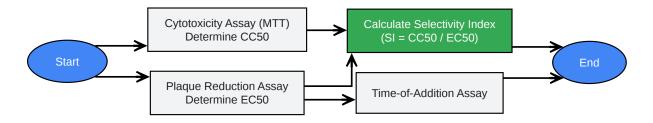
Outcome	Result
Total Effective Rate	RR = 1.23 (95% CI: 1.14, 1.33), P < 0.01
Time to Detumescence	MD = -2.10 days (95% CI: -2.78, -1.41), P < 0.01
Incidence of Complications	RR = 0.14 (95% CI: 0.03, 0.72), P = 0.02

RR: Relative Risk; MD: Mean Difference. Data from a systematic review and meta-analysis on PDSI for child epidemic parotitis[1].

Experimental Protocols

The following are outlines of common experimental protocols used to evaluate the bioactivity of **Kalii Dehydrographolidi Succinas** and related compounds.

Antiviral Activity Assessment



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General workflow for antiviral activity assessment.

- a) Cytotoxicity Assay (MTT Assay):
- Seed susceptible cells (e.g., Marc-145) in 96-well plates and incubate until a monolayer is formed.
- Replace the medium with fresh medium containing serial dilutions of Kalii Dehydrographolidi Succinas.
- Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48 hours).



- Add MTT solution to each well and incubate to allow the formation of formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
- Calculate the 50% cytotoxic concentration (CC50).
- b) Plaque Reduction Neutralization Test (PRNT):
- Prepare serial dilutions of the test compound.
- Mix each dilution with a known concentration of the virus and incubate to allow for neutralization.
- Inoculate susceptible cell monolayers with the virus-compound mixtures.
- After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.
- Incubate until visible plaques are formed in the control wells (virus only).
- Fix and stain the cells to visualize and count the plaques.
- Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.
- c) Time-of-Addition Assay:
- To determine the stage of the viral life cycle affected, the compound is added at different time points:
 - Pre-treatment: Cells are incubated with the compound before virus infection.
 - Co-treatment: The compound is added simultaneously with the virus.
 - Post-treatment: The compound is added at various time points after virus infection.
- After incubation, viral replication is quantified (e.g., by plaque assay or qPCR).



 The results indicate whether the compound acts on viral entry, replication, or later stages of the viral life cycle.

NF-kB Inhibition Assessment

- a) Luciferase Reporter Gene Assay:
- Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected for normalization.
- Pre-treat the transfected cells with various concentrations of Kalii Dehydrographolidi
 Succinas.
- Stimulate the cells with an NF-κB activator (e.g., TNF-α).
- Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
- The inhibition of NF-κB activity is determined by the reduction in firefly luciferase expression relative to the control.
- b) Immunofluorescence for p65 Nuclear Translocation:
- Culture cells on coverslips and pre-treat with the test compound.
- Stimulate with an NF-κB activator (e.g., TNF-α).
- Fix and permeabilize the cells.
- Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
- Counterstain the nuclei with a DNA dye (e.g., DAPI).
- Visualize the subcellular localization of p65 using fluorescence microscopy. Inhibition is indicated by the retention of p65 in the cytoplasm.

Conclusion



Kalii Dehydrographolidi Succinas is a promising therapeutic agent with well-documented anti-inflammatory and antiviral properties. Its mechanisms of action, centered on the inhibition of the NF-kB and JAK/STAT signaling pathways, provide a strong rationale for its clinical use in inflammatory and infectious diseases. The available quantitative data from pharmacokinetic, in vitro, and clinical studies support its efficacy and safety profile. The experimental protocols outlined in this guide provide a framework for further research and development of this and related compounds. As our understanding of the complex interplay of signaling pathways in disease continues to grow, the multi-target effects of Kalii Dehydrographolidi Succinas make it a valuable molecule for further investigation and potential therapeutic applications.

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